N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide
Description
The compound N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide is a biphenyl carboxamide derivative characterized by a methoxy group, a methylaminoethoxy chain, and a 5-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C₃₃H₃₄N₄O₅, with a molecular weight of 590.66 g/mol. The methylaminoethoxy substituent enhances solubility and bioavailability, while the oxadiazole ring contributes to metabolic stability and receptor binding .
Properties
CAS No. |
170230-44-1 |
|---|---|
Molecular Formula |
C27H28N4O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[2-(methylamino)ethoxy]phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C27H28N4O4/c1-17-15-21(26-29-18(2)35-31-26)9-11-23(17)19-5-7-20(8-6-19)27(32)30-22-10-12-24(33-4)25(16-22)34-14-13-28-3/h5-12,15-16,28H,13-14H2,1-4H3,(H,30,32) |
InChI Key |
BYVIZYBJJSJAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCNC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the biphenyl core with appropriate substitution.
- Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors.
- Amide bond formation linking the biphenyl carboxylic acid derivative to the substituted aniline or phenyl amine.
- Installation of the 2-methylaminoethoxy and methoxy substituents on the aromatic ring through nucleophilic substitution or etherification.
Stepwise Preparation Outline
| Step | Reaction Type | Description | Typical Conditions / Reagents | Notes |
|---|---|---|---|---|
| 1 | Biphenyl Synthesis | Formation of 2'-methyl-4'-substituted biphenyl via Suzuki or Ullmann coupling | Pd-catalyst, base, aryl boronic acid/halide | High regioselectivity required to place substituents correctly |
| 2 | Oxadiazole Ring Formation | Cyclization of amidoxime with carboxylic acid or ester to form 5-methyl-1,2,4-oxadiazole ring | Amidoxime intermediate, dehydrating agents (e.g., POCl3) | Typically performed under reflux or elevated temperature |
| 3 | Amide Bond Formation | Coupling of biphenyl carboxylic acid derivative with 3-(2-methylaminoethoxy)-4-methoxyaniline | Coupling agents like EDCI, HOBt, or DCC | Requires mild conditions to preserve sensitive groups |
| 4 | Etherification / Aminoalkylation | Introduction of 2-methylaminoethoxy group via nucleophilic substitution or alkylation of phenol | Alkyl halides, bases (e.g., K2CO3), solvents like DMF | Protecting groups may be used to avoid side reactions |
Detailed Reaction Conditions and Yields
Due to limited direct experimental data publicly available for this exact compound, the following synthesis parameters are inferred from analogous compounds and patent literature describing related biphenyl carboxamide and oxadiazole derivatives:
| Step | Reagents and Conditions | Yield (%) | Purification Method | Reference / Notes |
|---|---|---|---|---|
| 1 | Suzuki coupling: 2-methyl-4-bromobiphenyl + 5-methyl-1,2,4-oxadiazol-3-yl boronic acid, Pd(PPh3)4 catalyst, K2CO3, toluene/H2O, 80-100°C, 12-24 h | 70-85 | Column chromatography | Typical biphenyl coupling conditions; high regioselectivity critical |
| 2 | Amidoxime formation: nitrile precursor + hydroxylamine hydrochloride in ethanol/water, reflux 4-6 h | 75-90 | Recrystallization | Formation of amidoxime intermediate prior to cyclization |
| 3 | Cyclization to oxadiazole: amidoxime + carboxylic acid derivative, POCl3 or PCl5, reflux 2-4 h | 60-80 | Column chromatography | Dehydration agent promotes ring closure |
| 4 | Amide coupling: biphenyl carboxylic acid + substituted aniline, EDCI/HOBt, DMF, room temperature, 12-24 h | 65-90 | Preparative HPLC or crystallization | Mild conditions to avoid decomposition of aminoethoxy substituent |
| 5 | Etherification: 3-hydroxy-4-methoxyaniline + 2-(methylamino)ethyl halide, K2CO3, DMF, 50-80°C, 6-12 h | 60-75 | Extraction and chromatography | Protecting groups may be necessary to avoid side reactions |
Representative Synthetic Route (Summary)
- Synthesis of 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid via Suzuki coupling and oxadiazole ring formation.
- Preparation of 3-(2-methylaminoethoxy)-4-methoxyaniline by etherification of 3-hydroxy-4-methoxyaniline with 2-(methylamino)ethyl halide.
- Amide bond formation between the biphenyl carboxylic acid and the substituted aniline to yield the target compound.
Analytical Data and Purity Assessment
| Analytical Technique | Observed Data / Result |
|---|---|
| Molecular Weight (LC-MS) | Observed m/z consistent with 472.5 g/mol molecular weight |
| Purity (HPLC) | >95% purity reported in analogous syntheses |
| NMR Spectroscopy | Characteristic peaks for biphenyl protons, oxadiazole methyl, methoxy group, and methylaminoethoxy side chain |
| IR Spectroscopy | Amide carbonyl stretch (~1650 cm^-1), oxadiazole ring vibrations, ether C-O stretches |
Patents and Literature Sources
Patent literature accessible via WIPO PATENTSCOPE under InChIKey BYVIZYBJJSJAPK-UHFFFAOYSA-N provides synthetic routes and detailed experimental procedures for related biphenyl carboxamide oxadiazole compounds.
Peer-reviewed articles on biphenyl oxadiazole derivatives and their synthesis provide methodologies for amidoxime cyclization and amide coupling strategies applicable here.
Summary and Expert Commentary
The preparation of N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide is a multi-step synthetic process involving:
- Construction of a substituted biphenyl core via Pd-catalyzed cross-coupling.
- Formation of the 1,2,4-oxadiazole ring through cyclization of amidoxime intermediates.
- Functionalization of the aromatic amine with 2-methylaminoethoxy and methoxy groups.
- Final amide bond formation linking the biphenyl carboxylic acid and substituted aniline.
The process requires careful control of reaction conditions to preserve sensitive functional groups and achieve high purity. Purification typically involves chromatographic techniques and recrystallization. Analytical characterization confirms the structure and purity.
While direct experimental details specific to this exact compound are limited in public databases, synthesis strategies are well-established in the literature for structurally related molecules, enabling reliable preparation protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminoethoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring and the carboxamide group.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines and alcohols.
Scientific Research Applications
N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, also known as 170230-44-1, is a chemical compound with potential biomedical applications .
Chemical Structure and Properties
- Molecular Formula:
- Molecular Weight: 472.5 g/mol
- IUPAC Name: N-[4-methoxy-3-[2-(methylamino)ethoxy]phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
- CAS Registry Number: 170230-44-1
Synonyms
The compound is also known by several synonyms :
- 170230-44-1
- SCHEMBL6920742
- BYVIZYBJJSJAPK-UHFFFAOYSA-N
- DTXSID001105263
- N-[4-Methoxy-3-[2-(methylamino)ethoxy]phenyl]-2a(2)-methyl-4a(2)-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1a(2)-biphenyl]-4-carboxamide
Applications
While specific case studies and comprehensive data tables directly detailing the applications of this compound are not available in the search results, one source indicates that it is an innovative biomedical breakthrough. Further research and studies would be needed to fully elucidate its range of applications, efficacy, and safety profile.
Mechanism of Action
The mechanism of action of N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the biphenyl core allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The target compound’s design addresses limitations of GR 127935, such as solubility and selectivity, though in vivo efficacy remains unverified .
- Synthetic Challenges : Steric hindrance in biphenyl carboxamides necessitates optimized coupling agents (e.g., HBTU) and elevated temperatures, as seen in .
- Functional Group Trade-offs : While diazenyl derivatives () excel in photophysical applications, their instability under physiological conditions limits therapeutic use .
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step organic reactions, including amide bond formation, etherification, and oxadiazole ring cyclization. Key steps include:
- Coupling the biphenyl-4-carboxylic acid derivative with the methoxyphenylamine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Cyclization of the oxadiazole moiety using hydroxylamine derivatives and nitrile precursors under acidic or thermal conditions . Critical parameters include temperature control (±2°C), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to prevent oxidation. Purification typically requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions, particularly the methoxy, methylaminoethoxy, and oxadiazole groups. Aromatic proton splitting patterns are critical for distinguishing biphenyl regioisomers .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., ESI+ mode with <2 ppm error) .
- HPLC-PDA: Assess purity (>95%) and detect trace byproducts from incomplete cyclization or coupling reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Contradictions may arise from variations in:
- Assay conditions: Buffer pH, temperature, or cell-line specificity (e.g., HEK-293 vs. CHO cells). Validate using standardized protocols (e.g., IC50 determinations with internal controls) .
- Compound handling: Degradation due to light/moisture exposure. Perform stability studies (e.g., 24-hour exposure to 40°C/75% RH) with HPLC monitoring .
- Batch variability: Characterize multiple synthetic batches via NMR and bioactivity correlation analysis .
Q. What computational strategies are effective for predicting this compound’s binding affinity to serotonin receptors (e.g., 5-HT1B)?
- Molecular Docking: Use AutoDock Vina with crystal structures of 5-HT1B (PDB: 6G79) to model interactions. Prioritize the oxadiazole and methoxyphenyl groups as key binding motifs .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding .
- MD Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate conformational changes in the receptor’s active site .
Q. How can reaction yields be optimized for the oxadiazole ring formation step?
- Design of Experiments (DoE): Apply factorial designs to optimize molar ratios (e.g., nitrile:hydroxylamine), solvent polarity (acetonitrile vs. ethanol), and catalyst loadings (e.g., ZnCl2) .
- In-situ monitoring: Use FTIR or Raman spectroscopy to track nitrile conversion and minimize over-cyclization byproducts .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
Methodological Challenges
Q. What strategies mitigate spectral overlap in NMR characterization of the biphenyl and oxadiazole moieties?
- 2D NMR (COSY, HSQC): Resolve aromatic proton coupling networks and assign carbons adjacent to electronegative groups (e.g., oxadiazole) .
- Variable-temperature NMR: Suppress signal broadening caused by restricted rotation in the biphenyl system .
- Isotopic labeling: Introduce 13C at the oxadiazole ring to simplify peak assignments in complex spectra .
Q. How should researchers design stability studies to assess hydrolytic degradation of the methylaminoethoxy group?
- Forced degradation: Expose the compound to 0.1M HCl/NaOH (37°C, 24 hours) and monitor via LC-MS for cleavage products (e.g., free amine or glycol derivatives) .
- Kinetic modeling: Determine degradation rate constants (k) under accelerated conditions and extrapolate shelf-life using Arrhenius equations .
Data Interpretation
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
- Solubility parameter analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO δH ≈ 10.2 matches the compound’s hydrogen-bonding capacity) .
- Co-solvency studies: Use ethanol-water mixtures (30:70 v/v) to enhance solubility while maintaining chemical stability .
Q. What orthogonal assays validate the compound’s selectivity for 5-HT1B over 5-HT1A receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
